REACTION_CXSMILES
|
[C:1](=[S:4])([NH2:3])[CH3:2].Br[CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][CH2:8][C:7]1=O>C(O)C>[CH3:2][C:1]1[S:4][C:10]2[C:11](=[O:12])[CH2:6][CH2:7][CH2:8][C:9]=2[N:3]=1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(N)=S
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
BrC1C(CCCC1=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After removal of solvents
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
followed by evaporation to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)CCCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |